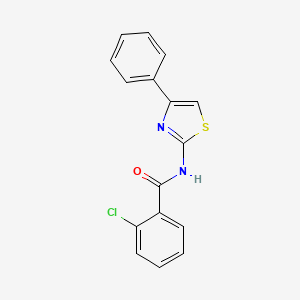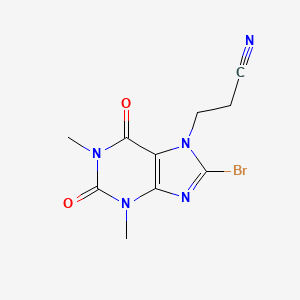
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is a complex organic compound that features a furan ring, an amide group, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid typically involves the following steps:
Formation of the Furan-2-carboxamide: This step involves the reaction of furan-2-carboxylic acid with an amine (such as furfurylamine) in the presence of coupling reagents like DMT/NMM/TsO− or EDC under microwave-assisted conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a substitution reaction where a hydroxyphenylamine reacts with the furan-2-carboxamide intermediate.
Formation of the Final Product: The final step involves the coupling of the hydroxyphenylamine derivative with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications to improve reaction efficiency and reduce production time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The furan ring and hydroxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH−) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan and phenyl derivatives.
科学的研究の応用
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
類似化合物との比較
Similar Compounds
Furan-2-carboxamide Derivatives: These compounds share the furan ring and amide group but differ in the substituents on the furan ring.
Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups but different amide or carboxylic acid functionalities.
Uniqueness
3-((4-(Furan-2-carboxamido)-3-hydroxyphenyl)amino)-3-oxopropanoic acid is unique due to its combination of a furan ring, hydroxyphenyl group, and amide functionality, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H12N2O6 |
|---|---|
分子量 |
304.25 g/mol |
IUPAC名 |
3-[4-(furan-2-carbonylamino)-3-hydroxyanilino]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H12N2O6/c17-10-6-8(15-12(18)7-13(19)20)3-4-9(10)16-14(21)11-2-1-5-22-11/h1-6,17H,7H2,(H,15,18)(H,16,21)(H,19,20) |
InChIキー |
JOUVTWXQAQFBGR-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)



